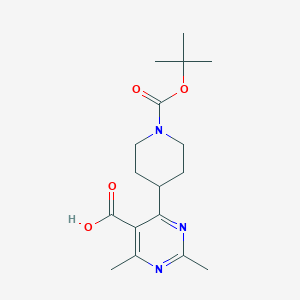

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used reaction in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group could make it more hydrophobic .Aplicaciones Científicas De Investigación

Heterocyclic Building Blocks Synthesis

- Synthesis and Characterization of Novel Compounds : A study by Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, including compounds similar to 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid, as achiral and chiral building blocks for further chemical synthesis (Matulevičiūtė et al., 2021).

Antiviral Drug Design

- HIV-1 Inhibitors : Dai Qiu-yun (2011) synthesized a series of bicyclic piperidine-based compounds, including derivatives of the target chemical, for potential use as HIV-1 inhibitors (Dai Qiu-yun, 2011).

Crystal Engineering

- Cocrystals Involving Carboxylic Acids : Research by Rajam et al. (2018) involved the design of cocrystals with various carboxylic acids, including derivatives of the subject chemical, to study their hydrogen bonding and structural properties (Rajam et al., 2018).

Enantiomer Synthesis

- Synthesis of Alkaloids : A study by Vu et al. (2014) utilized related compounds for the synthesis of certain enantiomers of alkaloids, showcasing the compound's role in complex chemical synthesis processes (Vu et al., 2014).

Corrosion Inhibition

- Iron Corrosion Inhibition : Kaya et al. (2016) explored the use of piperidine derivatives, related to the target compound, in the inhibition of iron corrosion, combining experimental data and computational simulations (Kaya et al., 2016).

Chemical Reactions and Interactions

- Study of Frustrated Lewis-Pairs : Körte et al. (2015) investigated derivatives of the subject compound in the context of studying intramolecular B-N bonds and their reactivity towards hydrogen and other molecules (Körte et al., 2015).

Antimicrobial Activities

- Antimicrobial Activity Screening : Bhat et al. (2021) synthesized and characterized derivatives of the target compound for their potential antimicrobial activity against various bacterial and fungal strains (Bhat et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dimethyl-6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-10-13(15(21)22)14(19-11(2)18-10)12-6-8-20(9-7-12)16(23)24-17(3,4)5/h12H,6-9H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJVNDKJOANBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)

![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)

![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)

![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)

![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)